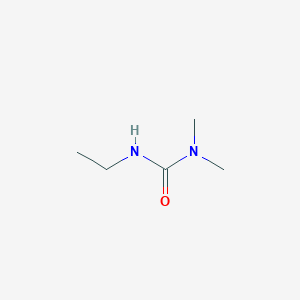

Urea, 1,1-dimethyl-3-ethyl-

Description

Overview of Substituted Urea (B33335) Derivatives in Chemical Synthesis and Materials Science

Substituted urea derivatives represent a cornerstone class of compounds with vast utility across the chemical sciences. Their importance stems from the versatile reactivity of the urea functional group, which can be readily modified to tune the molecule's physical and chemical properties. nih.gov This adaptability has led to their widespread application in both synthetic chemistry and materials science.

In the realm of chemical synthesis, substituted ureas are frequently employed as intermediates and reagents. atamanchemicals.com They are foundational in the production of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.gov For instance, certain dimethylurea derivatives serve as precursors in the industrial synthesis of compounds like caffeine (B1668208) and theophylline. atamanchemicals.comatamanchemicals.comatamanchemicals.com The synthesis of these derivatives has evolved from traditional methods using hazardous reagents like phosgene (B1210022) to safer, more environmentally friendly alternatives such as N,N'-carbonyldiimidazole (CDI). nih.gov

In materials science, the ability of urea derivatives to form hydrogen bonds is a key feature. This characteristic is exploited in the development of polymers, resins, and other organic materials. ontosight.ai They are used as fiber treatment agents, including formaldehyde-free finishing agents for textiles, and as components in the creation of specialized materials like non-linear optical materials. atamanchemicals.comontosight.ai

Structural Classification of N,N-Dimethyl-N'-ethylurea within the Urea Compound Family

N,N-Dimethyl-N'-ethylurea is classified as an asymmetrically substituted, aliphatic urea derivative. The core of the molecule is a urea ( (NH₂)₂CO ) functional group, where the hydrogen atoms on the nitrogen atoms have been replaced by alkyl groups.

Specifically:

One nitrogen atom is bonded to two methyl groups (-CH₃), forming a dimethylamino group.

The other nitrogen atom is bonded to one ethyl group (-C₂H₅).

This substitution pattern distinguishes it from symmetrically substituted ureas, where the same groups are attached to both nitrogen atoms (e.g., N,N'-dimethylurea). atamanchemicals.com The presence of different alkyl groups on the two nitrogen atoms makes the molecule asymmetrical.

Below are the key chemical properties of N,N-Dimethyl-N'-ethylurea.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O | smolecule.com |

| Molecular Weight | 116.16 g/mol | smolecule.com |

| Classification | Asymmetric Substituted Urea | smolecule.comnih.gov |

Historical Context of N,N-Dimethyl-N'-ethylurea Research and Potential Utility

While the broader class of substituted ureas has been a subject of chemical investigation for over a century, specific research focusing exclusively on N,N-Dimethyl-N'-ethylurea is more specialized. njit.edu The synthesis of substituted ureas has historically involved various methods, such as the reaction of amine hydrochlorides with potassium cyanate (B1221674) or the use of nitrourea (B1361781) with amines. njit.edu

Research into N,N-Dimethyl-N'-ethylurea itself has pointed toward its potential utility in applied fields. Notably, it has been explored for its biological activity, particularly as a potential herbicide. smolecule.com The mechanism of action for structurally similar urea-based herbicides often involves the inhibition of critical enzymatic pathways in plants. smolecule.com

Furthermore, its role as a chemical intermediate is a significant area of its potential utility. Like other asymmetrically substituted ureas, it can serve as a building block in organic synthesis to create more complex nitrogen-containing compounds for the pharmaceutical or chemical industries. smolecule.comcymitquimica.com For example, related dimethylurea compounds have been investigated as intermediates for producing surfactants, insecticides, and even components for liquid propellants. google.com The unique substitution pattern of N,N-Dimethyl-N'-ethylurea offers a specific scaffold for synthetic chemists to explore in the development of new molecules.

Structure

3D Structure

Properties

CAS No. |

21243-32-3 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-ethyl-1,1-dimethylurea |

InChI |

InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |

InChI Key |

HYTCSCBDAFJMIP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl N Ethylurea

Classical and Phosgene-Based Approaches to Unsymmetrical Urea (B33335) Formation

The traditional synthesis of unsymmetrical ureas like N,N-Dimethyl-N'-ethylurea has heavily relied on the use of phosgene (B1210022) and its derivatives. researchgate.net These reagents provide a highly reactive carbonyl group for the coupling of amines.

Utilization of Phosgene and its Equivalents (e.g., Triphosgene (B27547), N,N′-Carbonyldiimidazole (CDI))

Phosgene (COCl₂) is a highly toxic gas that has historically been a primary reagent for urea synthesis. wikipedia.org Its high reactivity allows for the efficient carbonylation of amines. However, due to its hazardous nature, significant efforts have been made to replace it with safer, easier-to-handle solid or liquid equivalents. researchgate.netrsc.org

Triphosgene , or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer substitute for phosgene. commonorganicchemistry.comnih.gov In reaction media, it decomposes to generate phosgene in situ, minimizing the risks associated with handling the gaseous form. commonorganicchemistry.comnih.gov The synthesis of unsymmetrical ureas using triphosgene can be performed as a one-pot procedure where two different amines are added sequentially to the triphosgene solution. nih.gov This method often involves first reacting an amine with triphosgene to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which is then reacted with a second amine. nih.govmdpi.com

N,N′-Carbonyldiimidazole (CDI) is another widely used phosgene substitute. rsc.orgwikipedia.org It is a stable, crystalline solid that is less hazardous than phosgene-related reagents. commonorganicchemistry.comcommonorganicchemistry.com CDI activates amines to form an imidazolide (B1226674) intermediate, which can then react with a second amine to produce the desired unsymmetrical urea. commonorganicchemistry.comresearchgate.net The order of addition is crucial to prevent the formation of symmetrical ureas. commonorganicchemistry.com Convenient one-pot syntheses using CDI have been developed that are suitable for a wide range of amines, yielding urea products in good to excellent yields. researchgate.netbohrium.com

Table 1: Comparison of Phosgene and its Equivalents for Urea Synthesis

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, low cost. researchgate.netoup.com | Extremely toxic, difficult to handle. researchgate.net |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Safer and easier to handle than phosgene, stable solid. commonorganicchemistry.comnih.gov | Decomposes to toxic phosgene in situ, can be expensive. rsc.orgcommonorganicchemistry.com |

| N,N′-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline Solid | Useful alternative to highly toxic reagents, moisture sensitive. commonorganicchemistry.comwikipedia.orgcommonorganicchemistry.com | Can be less reactive than phosgene-based reagents. commonorganicchemistry.com |

Reaction Pathways Involving Isocyanate Intermediates

A cornerstone of unsymmetrical urea synthesis is the reaction between an isocyanate and an amine. wikipedia.orgcommonorganicchemistry.com This method is direct and typically proceeds cleanly without the need for a base, often in solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com For the synthesis of N,N-Dimethyl-N'-ethylurea, this would involve the reaction of ethyl isocyanate with N,N-dimethylamine.

Isocyanates are versatile intermediates that can be generated through several pathways:

Phosgenation of Amines : The traditional industrial method involves reacting a primary amine (like ethylamine) with phosgene to produce the corresponding isocyanate (ethyl isocyanate). wikipedia.org

Rearrangement Reactions : Isocyanates can be formed in situ through various rearrangement reactions, which avoids the need to handle toxic phosgene. These include the Hofmann rearrangement of primary amides, the Curtius rearrangement of acyl azides, and the Lossen rearrangement of hydroxamic acids. rsc.orgnih.govnih.gov For instance, methods have been developed where amides are converted to isocyanate intermediates using reagents like hypervalent iodine compounds, which then react with amines to form unsymmetrical ureas. mdpi.comrsc.org

From Protected Amines : Methods exist to generate isocyanates in situ from protected amines, such as Boc-protected or Cbz-protected amines, using specific activating agents. organic-chemistry.orgrsc.org

The reaction of an isocyanate with an amine is generally a highly efficient method for forming the urea linkage. wikipedia.org

Contemporary and Green Chemistry Syntheses of Substituted Ureas

Modern synthetic chemistry emphasizes the development of environmentally benign and resource-efficient processes. rsc.org This has led to innovative methods for urea synthesis that avoid hazardous reagents and minimize waste.

Metal-Free Carbonylation Strategies

A significant advancement in green chemistry is the development of metal-free carbonylation methods, which often utilize carbon dioxide (CO₂) as a C1 building block. researchgate.net One such strategy involves the reaction of an arylamine with CO₂ in the presence of a base like DBU to form a carbamic acid intermediate. researchgate.net This intermediate is then dehydrated using activated sulfonium (B1226848) reagents to generate the corresponding isocyanate, which can be trapped by an amine to form an unsymmetrical urea. researchgate.net This approach circumvents the use of toxic phosgene and expensive metal catalysts. mdpi.comresearchgate.net

"On-Water" Reaction Systems with Amine-Isocyanate Additions

Performing organic reactions in water is a key principle of green chemistry. "On-water" synthesis of unsymmetrical ureas from the reaction of isocyanates and amines has been shown to be a facile, sustainable, and chemoselective process. organic-chemistry.orgacs.org This method avoids the use of volatile organic compounds (VOCs) and often allows for simple product isolation by filtration. organic-chemistry.orgacs.org

Detailed studies have shown that the physical nature and solubility of the reagents in water influence the reaction rate and selectivity. acs.org While isocyanates can react with water to form a symmetrical urea via an unstable carbamic acid intermediate, the reaction with the target amine is often much faster, leading to high yields of the desired unsymmetrical product. researchgate.netresearchgate.net This process has been successfully scaled up, demonstrating its potential for industrial application. acs.org Furthermore, using potassium isocyanate in water provides a simple and efficient method for synthesizing various N-substituted ureas in good to excellent yields without the need for organic co-solvents or complex purification. rsc.orgrsc.org

Table 2: Research Findings on "On-Water" Urea Synthesis

| Reactants | Key Finding | Advantage | Reference |

|---|---|---|---|

| Isocyanates and Amines | Reaction is often faster than isocyanate hydrolysis, leading to high chemoselectivity. | Sustainable, avoids toxic VOCs, simple product isolation. organic-chemistry.orgacs.org | organic-chemistry.org, acs.org |

| Amines and Potassium Isocyanate | An efficient method for N-substituted ureas; yields are often better in pure water than with co-solvents. | Scalable, environmentally friendly, avoids organic solvents. rsc.org | rsc.org |

Continuous-Flow Synthesis of Unsymmetrical Ureas

Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly when dealing with hazardous reagents or intermediates. researchgate.netresearchgate.net The synthesis of unsymmetrical ureas has been successfully adapted to continuous-flow systems. researchgate.net

In a typical setup, a stream containing an isocyanate can be mixed with a stream of an amine in a micro-reactor, leading to the rapid formation of the urea derivative. researchgate.net This technology is particularly advantageous for processes involving in situ generation of isocyanates from precursors like azides (via a Staudinger/aza-Wittig reaction sequence) and CO₂, allowing for the safe handling of reactive intermediates. researchgate.net Flow processes have been developed for creating libraries of urea derivatives and have shown potential for large-scale implementation, moving from milligram-per-hour to kilogram-per-hour production. researchgate.netresearchgate.net

Synthetic Approaches via Carbamates

The synthesis of N,N-dimethyl-N'-ethylurea can be approached through the use of carbamate (B1207046) intermediates. Carbamates are esters of carbamic acid and can serve as effective precursors for the formation of urea derivatives. One plausible route involves the reaction of an appropriate carbamate with an amine. For instance, ethyl N,N-dimethylcarbamate can be reacted with ethylamine (B1201723). In this reaction, the ethylamine acts as a nucleophile, attacking the carbonyl carbon of the carbamate and displacing the ethoxy group to form the desired N,N-dimethyl-N'-ethylurea.

Alternatively, the synthesis can proceed via the reaction of ethyl chloroformate with an amine, followed by reaction with a second amine. scirp.org For example, ethyl chloroformate can first react with dimethylamine (B145610) to form ethyl N,N-dimethylcarbamate. cymitquimica.com This intermediate can then be subjected to reaction with ethylamine to yield the final product. The reaction conditions for such transformations typically involve heating the reactants, sometimes in the presence of a catalyst or in a suitable solvent to facilitate the reaction.

Table 1: Synthesis of N,N-Dimethyl-N'-ethylurea via Carbamates

| Reactant 1 | Reactant 2 | Product | Notes |

|---|---|---|---|

| Ethyl N,N-dimethylcarbamate | Ethylamine | N,N-Dimethyl-N'-ethylurea | Nucleophilic substitution reaction. |

| N,N-Dimethylcarbamoyl chloride | Ethylamine | N,N-Dimethyl-N'-ethylurea | Typically performed in the presence of a base to neutralize the HCl byproduct. |

Rearrangement-Based Synthetic Routesnih.govmasterorganicchemistry.comorganic-chemistry.org

Rearrangement reactions are powerful tools in organic synthesis for the formation of isocyanates, which are key intermediates in the production of ureas. nih.govmasterorganicchemistry.com The Hofmann, Curtius, and Lossen rearrangements all proceed through an isocyanate intermediate, which can be trapped in-situ with an amine to form the desired urea derivative. masterorganicchemistry.com For the synthesis of N,N-dimethyl-N'-ethylurea, the common intermediate generated through these rearrangements is ethyl isocyanate.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to form an amine with one less carbon atom. wikipedia.orgorgoreview.com The reaction proceeds through the formation of an isocyanate intermediate. orgoreview.com To synthesize N,N-dimethyl-N'-ethylurea using this method, propanamide would be the starting material.

The propanamide is treated with bromine and a base, such as sodium hydroxide, which leads to the formation of an N-bromoamide intermediate. Further reaction with the base results in a rearrangement where the ethyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming ethyl isocyanate. wikipedia.org This highly reactive isocyanate is not isolated but is trapped in-situ by the addition of dimethylamine to the reaction mixture. The nucleophilic attack of the dimethylamine on the carbonyl carbon of the ethyl isocyanate yields N,N-dimethyl-N'-ethylurea. masterorganicchemistry.com

Similar to the Hofmann rearrangement, the Curtius and Lossen rearrangements also generate an isocyanate intermediate that can be trapped to form ureas. wikipedia.orgwikipedia.org These methods offer alternative pathways to ethyl isocyanate, starting from different precursors.

The Curtius rearrangement utilizes an acyl azide (B81097) as the starting material. organic-chemistry.orgwikipedia.org For the synthesis of ethyl isocyanate, propanoyl azide is required. Propanoyl azide can be prepared from propanoyl chloride and sodium azide. Upon heating, the propanoyl azide undergoes rearrangement, losing nitrogen gas to form ethyl isocyanate. wikipedia.org The subsequent addition of dimethylamine to the reaction mixture allows for the formation of N,N-dimethyl-N'-ethylurea. nih.gov A significant advantage of the Curtius rearrangement is that it can often be carried out under mild conditions. nih.gov

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.org The starting material for the synthesis of ethyl isocyanate via this route would be propanohydroxamic acid. The hydroxamic acid is typically activated, for example by conversion to an O-acyl derivative, before undergoing rearrangement upon treatment with a base. The rearrangement produces ethyl isocyanate, which is then trapped with dimethylamine to afford N,N-dimethyl-N'-ethylurea. nih.gov Recent developments have shown that reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) can efficiently promote the Lossen rearrangement for the synthesis of ureas. organic-chemistry.org

Table 2: Rearrangement-Based Synthesis of N,N-Dimethyl-N'-ethylurea via Ethyl Isocyanate

| Rearrangement | Starting Material for Ethyl Isocyanate | Key Intermediate | Trapping Agent | Final Product |

|---|---|---|---|---|

| Hofmann | Propanamide | Ethyl Isocyanate | Dimethylamine | N,N-Dimethyl-N'-ethylurea |

| Curtius | Propanoyl azide | Ethyl Isocyanate | Dimethylamine | N,N-Dimethyl-N'-ethylurea |

| Lossen | Propanohydroxamic acid | Ethyl Isocyanate | Dimethylamine | N,N-Dimethyl-N'-ethylurea |

Overview of Patented Synthetic Procedures for N,N-Dimethyl-N'-ethylurea

A review of patented literature reveals various methods for the synthesis of substituted ureas, which can be applied to the production of N,N-dimethyl-N'-ethylurea. While a specific patent for the synthesis of N,N-dimethyl-N'-ethylurea (CAS 624-94-2) is not prominently featured, patents for analogous structures provide insight into industrially relevant synthetic routes.

For instance, patents often describe the reaction of amines with phosgene or phosgene equivalents to produce carbamoyl chlorides, which then react with another amine to form the urea. In the context of N,N-dimethyl-N'-ethylurea, this could involve the reaction of dimethylamine with phosgene to form N,N-dimethylcarbamoyl chloride, followed by a reaction with ethylamine.

Another patented approach for similar ureas involves the reaction of an isocyanate with an amine. A Russian patent, RU2393148C2, describes the synthesis of a related carbamate, (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate, which highlights the industrial application of carbamate and urea formation reactions. google.com Chinese patent CN108299245B details the synthesis of N,N'-bis(3-dimethylaminopropyl)urea, starting from the corresponding diamine and bis(trichloromethyl)carbonate, a phosgene equivalent. google.com These patented methods underscore the versatility of using isocyanates, carbamoyl chlorides, and phosgene equivalents in the large-scale production of substituted ureas.

Mechanistic Elucidation of N,n Dimethyl N Ethylurea Formation

Detailed Reaction Mechanisms Involving Isocyanate Formation and Trapping

The most prevalent and versatile method for synthesizing unsymmetrical ureas, including N,N-dimethyl-N'-ethylurea, involves the generation of an isocyanate intermediate that is then subjected to nucleophilic attack by an amine. nih.gov This two-step conceptual process can be realized through several synthetic routes, primarily differing in the method used to generate the key isocyanate.

One major pathway is the reaction of ethyl isocyanate with dimethylamine (B145610). In this scenario, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, yielding the final N,N-dimethyl-N'-ethylurea product. wikipedia.org The reaction is typically rapid and exothermic.

Alternatively, the synthesis can commence from precursors that generate the isocyanate in situ. Common methods include:

From Carbamates: Heating an appropriate carbamate (B1207046), such as an N-ethyl carbamate, in the presence of a base can lead to the elimination of an alcohol or phenol, forming ethyl isocyanate as a transient species. thieme-connect.com This is immediately trapped by the dimethylamine present in the reaction mixture. The base is crucial for abstracting a proton from the carbamate nitrogen, facilitating the elimination. thieme-connect.com

From Acyl Azides (Curtius Rearrangement): Ethyl-functionalized acyl azides can undergo thermal or photochemical rearrangement to produce ethyl isocyanate, with the loss of nitrogen gas. This method is known for its tolerance of various functional groups and proceeds with retention of the stereochemistry of the migrating ethyl group. nih.gov

From Amides (Hofmann Rearrangement): While less common for simple alkyl ureas, the Hofmann rearrangement of an amide with a suitable oxidizing agent can also produce an isocyanate intermediate.

Phosgene (B1210022) and Phosgene Equivalents: Historically, phosgene (COCl₂) was a common reagent for converting amines to isocyanates. wikipedia.org Ethylamine (B1201723) would react with phosgene to form an N-ethylcarbamoyl chloride intermediate, which then eliminates hydrogen chloride to give ethyl isocyanate. wikipedia.org Due to the extreme toxicity of phosgene, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now widely used to achieve the same transformation under milder conditions. google.comchemicalbook.com For instance, ethylamine hydrochloride can be treated with triphosgene in a solvent like xylene to generate ethyl isocyanate. google.com

A novel approach involves the use of carbonyl sulfide (B99878) (COS) and a mixture of amines. By carefully controlling the reaction temperature in stages, it's possible to selectively generate an isocyanate from one amine, which then reacts with the second amine to form the unsymmetrical urea (B33335) with high selectivity, avoiding the formation of symmetric byproducts. rsc.org

Table 1: Common Pathways to N,N-Dimethyl-N'-ethylurea via an Isocyanate Intermediate

| Starting Material (Ethyl Source) | Reagent for Isocyanate Formation | Isocyanate Intermediate | Trapping Agent | Product |

|---|---|---|---|---|

| Ethylamine | Phosgene/Triphosgene | Ethyl isocyanate | Dimethylamine | N,N-Dimethyl-N'-ethylurea |

| N-Ethyl Carbamate | Heat, Base (e.g., DABCO) | Ethyl isocyanate | Dimethylamine | N,N-Dimethyl-N'-ethylurea |

| Propanoyl Azide (B81097) | Heat (Δ) | Ethyl isocyanate | Dimethylamine | N,N-Dimethyl-N'-ethylurea |

Role of Catalysts and Reagents in Reaction Pathways and Selectivity

The choice of catalysts and reagents is paramount in directing the reaction towards the desired N,N-dimethyl-N'-ethylurea product, enhancing reaction rates, and improving selectivity.

Reagents for Isocyanate Generation: As mentioned, phosgene alternatives are critical for safety and efficiency. Triphosgene, in conjunction with a tertiary amine base like triethylamine, is effective for converting ethylamine into ethyl isocyanate in a controlled manner. chemicalbook.com Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as an oxidant and trifluoroacetic anhydride (B1165640) as a catalyst to synthesize isocyanates from isonitriles, offering a swift reaction at low temperatures. orgsyn.org

Catalysts for Urea Formation: While the reaction of an isocyanate with an amine is often fast enough not to require catalysis, certain synthetic routes benefit significantly from their use.

Base Catalysis: In methods starting from carbamates, a base is not just a reagent but a catalyst for the formation of the isocyanate intermediate. thieme-connect.com Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective. thieme-connect.com For syntheses using carbon dioxide as the carbonyl source, strong bases like cesium carbonate (Cs₂CO₃) can catalyze the direct formation of ureas from CO₂ and amines, although controlling selectivity for unsymmetrical products can be challenging. rsc.org

Metal Catalysis: Copper catalysts have been shown to facilitate the synthesis of unsymmetrical ureas from acylazides and secondary amines, offering a greener alternative in solvents like ethyl acetate. nih.gov Palladium catalysts are employed in the reductive carbonylation of nitro compounds or the carbonylation of azides to form isocyanate intermediates, which can then be trapped by amines. nih.gov

Sulfur-Assisted Carbonylation: A mild, selective method for producing N,N-dialkyl-N'-arylureas involves the use of sulfur, carbon monoxide, and molecular oxygen at room temperature. organic-chemistry.org This process, optimized with bases like DBU in solvents such as DMF, proceeds through a thiocarbamate intermediate. organic-chemistry.org This suggests a potential pathway for N,N-dimethyl-N'-ethylurea synthesis under similarly mild conditions.

The selectivity of the reaction is a major consideration. In a scenario where both ethylamine and dimethylamine are present with a carbonylating agent, three products are possible: two symmetrical ureas (N,N'-diethylurea and tetramethylurea) and the desired unsymmetrical N,N-dimethyl-N'-ethylurea. To ensure high selectivity, syntheses are designed as sequential or one-pot processes where the isocyanate is generated from one amine first and then the second amine is introduced for the trapping step. rsc.org

Table 2: Selected Catalysts and Reagents for Unsymmetrical Urea Synthesis

| Catalyst/Reagent System | Synthetic Route | Function |

|---|---|---|

| Triphosgene / Triethylamine | From Ethylamine | Generates ethyl isocyanate intermediate chemicalbook.com |

| DABCO | From N-Ethyl Carbamate | Base catalyst for isocyanate formation thieme-connect.com |

| Copper (Cu) salts | From Acyl Azide + Amine | Catalyzes Curtius rearrangement and subsequent amination nih.gov |

| Palladium (Pd) complexes | From Azides + CO + Amine | Catalyzes carbonylation to form isocyanate nih.gov |

| DBU / Sulfur / CO / O₂ | From Amines + CO | Base/catalyst system for sulfur-assisted carbonylation organic-chemistry.org |

Stereochemical and Regiochemical Considerations in Unsymmetrical Urea Synthesis

Regiochemistry: The synthesis of N,N-dimethyl-N'-ethylurea is fundamentally a regioselective process. The key reaction, the nucleophilic attack of dimethylamine on ethyl isocyanate, is highly predictable. The nitrogen atom of the secondary amine (dimethylamine) is the nucleophilic center, and it exclusively attacks the electrophilic carbonyl carbon of the isocyanate group. There is no ambiguity in which atom attacks which, leading to a single constitutional isomer, N,N-dimethyl-N'-ethylurea. The alternative regioisomer, which would result from the nitrogen of the isocyanate attacking the amine, is not a feasible pathway. The inherent polarity and reactivity of the isocyanate functional group, where the carbon is electron-deficient, dictates this outcome. nih.gov

Stereochemistry: In the specific case of N,N-dimethyl-N'-ethylurea, there are no chiral centers in the final molecule. Therefore, stereoisomerism (enantiomers or diastereomers) is not a factor.

However, it is important to consider the stereochemical implications if the starting materials were chiral. For instance, if a chiral amine were used instead of dimethylamine, or if the ethyl group on the isocyanate contained a stereocenter (e.g., 1-phenylethyl isocyanate), the stereochemistry of the reaction would become critical.

Generally, reactions involving the formation of an isocyanate via the Curtius rearrangement are known to proceed with complete retention of configuration at the migrating carbon. nih.gov Similarly, the subsequent nucleophilic attack by an amine on the isocyanate does not affect any pre-existing stereocenters on either the isocyanate or the amine. Therefore, if a chiral starting material is used, its stereochemical integrity is typically preserved in the final urea product. This principle is crucial in asymmetric synthesis, where chiral ureas are sometimes used as catalysts or target molecules. For example, chiral urea derivatives are used to catalyze reactions with high enantioselectivity by creating a chiral environment around the reacting species. nih.gov

For the synthesis of the achiral N,N-dimethyl-N'-ethylurea, these considerations are moot, but they form an essential part of the broader understanding of unsymmetrical urea synthesis.

Computational and Theoretical Investigations of N,n Dimethyl N Ethylurea

Conformational Analysis and Potential Energy Surface Mapping

N,N-Dimethyl-N'-ethylurea has several rotatable bonds, which means it can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods are employed to map the potential energy surface (PES) of the molecule by systematically rotating specific bonds and calculating the energy at each step.

This process helps to identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. For similar flexible molecules, a combination of spectroscopic methods and computational calculations has been used to understand their conformational preferences. nih.gov A detailed PES scan can reveal the energy barriers to rotation around key bonds, providing insights into the molecule's flexibility and dynamic behavior in different environments.

Spectroscopic Property Prediction through Computational Modeling

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational (infrared and Raman) and electronic (UV-Visible) spectra that can be compared with experimental results.

For instance, by performing frequency calculations using DFT methods after geometry optimization, it is possible to predict the vibrational frequencies of N,N-Dimethyl-N'-ethylurea. These calculated frequencies can aid in the assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. cas.org The agreement between the computed and experimental spectra can also serve as a validation of the computational model used.

Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This information is valuable for understanding the electronic properties and color of the compound.

A typical presentation of predicted vs. experimental vibrational frequencies would be a table like the one below, though specific data for N,N-Dimethyl-N'-ethylurea is not available.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| C=O stretch | Value | Value | Carbonyl group vibration |

| N-H bend | Value | Value | Amine group deformation |

| C-N stretch | Value | Value | Carbon-Nitrogen bond vibration |

Advanced Analytical Characterization of N,n Dimethyl N Ethylurea

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in verifying the structural integrity of N,N-Dimethyl-N'-ethylurea by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N,N-Dimethyl-N'-ethylurea, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR: The proton NMR spectrum of N,N-Dimethyl-N'-ethylurea exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following peaks are observed: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a multiplet for the methylene protons adjacent to the dimethylamino group, and a singlet for the six protons of the two methyl groups attached to the nitrogen atom. spectrabase.comnih.gov The integration of these peaks provides the relative ratio of the protons, confirming the number of protons in each chemical environment.

Table 1: Representative NMR Data for N,N-Dimethyl-N'-ethylurea

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment |

| ¹H | ~1.1 | Triplet | -CH₂CH₃ |

| ¹H | ~2.2 | Singlet | -N(CH₃ )₂ |

| ¹H | ~3.2 | Quartet | -CH₂ CH₃ |

| ¹H | ~3.3 | Multiplet | -NHCH₂ CH₂- |

| ¹³C | ~15 | Singlet | -CH₂CH₃ |

| ¹³C | ~35 | Singlet | -CH₂ CH₃ |

| ¹³C | ~45 | Singlet | -N(CH₃ )₂ |

| ¹³C | ~158 | Singlet | C =O |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in N,N-Dimethyl-N'-ethylurea by measuring the absorption of infrared radiation at various frequencies. spectrabase.comspectrabase.com The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds.

Key characteristic absorption bands in the IR spectrum of N,N-Dimethyl-N'-ethylurea include:

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bonds in the urea (B33335) moiety.

C-H Stretching: Sharp peaks in the range of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and ethyl groups. researchgate.net

C=O Stretching: A strong, sharp absorption band typically found around 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in the urea structure. researchgate.net

N-H Bending and C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) that correspond to N-H bending and C-N stretching vibrations, further confirming the urea structure. researchgate.net

The FT-IR spectrum of a neat sample analyzed by the capillary cell technique provides a comprehensive vibrational profile of the molecule. spectrabase.comnih.govspectrabase.com

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of N,N-Dimethyl-N'-ethylurea and for studying its fragmentation behavior, which aids in structural confirmation. spectrabase.com The compound has a molecular weight of approximately 173.26 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.comnih.gov In a GC-MS analysis, N,N-Dimethyl-N'-ethylurea is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Common fragments for N,N-Dimethyl-N'-ethylurea would likely arise from the cleavage of the C-N and C-C bonds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like N,N-Dimethyl-N'-ethylurea. spectrabase.comnih.govspectrabase.com In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such molecules, which typically produces a protonated molecular ion [M+H]⁺.

LC-MS/MS, a tandem mass spectrometry technique, has been developed and validated for the quantification of residual N,N-Dimethyl-N'-ethylurea (often referred to as EDU, a breakdown product of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide, EDC). nih.govsigmaaldrich.com This method offers high specificity and sensitivity for detecting and quantifying the compound in complex matrices. nih.govsigmaaldrich.com The use of stable-isotope-labeled N,N-Dimethyl-N'-ethylurea as an internal standard in LC-MS analyses enhances the accuracy of quantification. nih.gov

Chromatographic Purity and Quantification Methods

Chromatographic techniques are indispensable for assessing the purity of N,N-Dimethyl-N'-ethylurea and for its quantification in various samples. spectrabase.com

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of N,N-Dimethyl-N'-ethylurea. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase, the compound can be separated from impurities. The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram.

As mentioned previously, LC-MS/MS provides a highly sensitive and selective method for the quantification of N,N-Dimethyl-N'-ethylurea. nih.govsigmaaldrich.com Validated LC-MS/MS assays can accurately measure the concentration of the compound, even at low levels (e.g., in the ng/mL range), making it suitable for residual analysis in various applications. nih.govsigmaaldrich.com The method's reliability is demonstrated through its specificity, precision, linearity, and accuracy. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of urea derivatives due to its versatility and sensitivity. For N,N-Dimethyl-N'-ethylurea, a reversed-phase HPLC (RP-HPLC) method is typically employed, offering robust separation from impurities and related compounds.

Detailed Research Findings: The analysis of structurally similar compounds, such as N-(3-dimethylaminopropyl)-N'-ethylurea (EDU), a by-product of the coupling reagent EDC, is often performed using liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach provides high specificity and sensitivity, which is crucial for impurity profiling in pharmaceutical applications. nih.gov Similarly, methods developed for other ethylurea (B42620) derivatives, like N-Nitroso-N-ethylurea, utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. dtic.mil Detection is commonly achieved using a UV detector, as the urea chromophore absorbs in the low UV region (around 200-230 nm), or more selectively with a mass spectrometer. nih.govdtic.mil

A typical HPLC method for N,N-Dimethyl-N'-ethylurea would involve separation on a C18 column with a gradient elution system. The mobile phase would likely start with a high percentage of aqueous buffer and ramp up to a high percentage of acetonitrile (B52724) or methanol to elute the compound. The precise conditions, including column temperature, flow rate, and gradient profile, would be optimized to achieve baseline separation from any starting materials, by-products, or degradation products. For quantitative analysis, a calibration curve would be generated using certified reference standards.

Table 1: Representative HPLC Parameters for Analysis of Urea Derivatives

| Parameter | Typical Setting |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL |

This table presents a generalized set of parameters. Method optimization is required for specific applications.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the quantitative analysis of volatile and thermally stable compounds like N,N-Dimethyl-N'-ethylurea. While some ureas can be analyzed directly, derivatization is sometimes employed to enhance volatility and improve peak shape.

Detailed Research Findings: GC-MS is a confirmed method for the analysis of related urea compounds. For instance, spectral data for 1-[3-(dimethylamino)propyl]-3-ethylurea (B1231729) is available in GC/MS databases, indicating its suitability for this technique. nih.govspectrabase.com The electron ionization (EI) mass spectrum of N,N-Dimethyl-N'-ethylurea would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl and dimethylamino groups, which is invaluable for structural confirmation.

For quantitative purposes, an internal standard (a compound with similar chemical properties but a different retention time) is added to both the calibration standards and the unknown samples. This corrects for variations in injection volume and instrument response. The concentration of N,N-Dimethyl-N'-ethylurea is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The choice of a suitable capillary column (e.g., a non-polar or mid-polar phase like DB-5ms or HP-5ms) is critical for achieving good separation.

Table 2: Typical GC-MS Parameters for Quantitative Analysis

| Parameter | Typical Setting |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | e.g., Initial 100°C, ramp at 10°C/min to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Mode | Selected Ion Monitoring (SIM) for higher sensitivity |

This table presents a generalized set of parameters. Specific conditions must be optimized for the analyte and matrix.

X-ray Crystallography for Solid-State Structure Elucidation (Applicable to Crystalline Urea Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For urea derivatives that can be grown as single crystals, this technique reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Detailed Research Findings: While specific crystallographic data for N,N-Dimethyl-N'-ethylurea is not readily available, extensive studies on related compounds like 1,1-dimethylurea (B72202) and 1,3-dimethylurea (B165225) provide a strong basis for predicting its solid-state structure. nih.govwikipedia.org In crystalline ureas, the central urea moiety (N-C(O)-N) is generally planar or nearly planar. sigmaaldrich.com The crystal structure is typically dominated by a network of intermolecular hydrogen bonds. In the case of N,N-Dimethyl-N'-ethylurea, the N'-H proton and the carbonyl oxygen are expected to be the primary sites for hydrogen bonding, forming chains or dimeric structures that stabilize the crystal lattice. sigmaaldrich.com The substitution of two methyl groups on one nitrogen atom and an ethyl group on the other creates an asymmetrical molecule, which will influence the specific packing arrangement adopted in the crystal.

The crystal structure of 1,1-dimethylurea, for example, has been determined and is available in crystallographic databases. nih.gov Analysis of such structures shows how the presence of alkyl groups influences the hydrogen-bonding network compared to unsubstituted urea. It is anticipated that N,N-Dimethyl-N'-ethylurea would form needle-shaped or prismatic crystals, a common morphology for small urea derivatives. sigmaaldrich.com

Table 3: Predicted Crystallographic Parameters for a Urea Derivative

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Key Bond Length (C=O) | ~1.25 Å |

| Key Bond Length (C-N) | ~1.35 Å |

| Key Feature | Planar or near-planar urea core |

| Dominant Interaction | Intermolecular N-H···O=C hydrogen bonding |

This table provides expected values based on the analysis of similar known crystal structures. Actual values must be determined experimentally.

Environmental Fate and Transformational Pathways of N,n Dimethyl N Ethylurea

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partition coefficients between different environmental phases like water, soil, and air.

Based on modeling studies of the related compound 1,3-dimethylurea (B165225), it is predicted that N,N-Dimethyl-N'-ethylurea will predominantly be found in the aqueous compartment of the environment. A fugacity model (Mackay Level I) for 1,3-dimethylurea predicts that over 99.9% of the substance will partition to water, with very small amounts (around 0.0013% each) distributing to soil and sediment, and negligible amounts in the air. oecd.org This is primarily due to its high water solubility and low vapor pressure. oecd.org Given that 1,1-dimethyl-3-ethylurea is also soluble in water, the hydrosphere is expected to be its main environmental reservoir. cymitquimica.comfishersci.com The presence of both ethyl and methyl groups on the urea (B33335) structure creates a balance between hydrophilic and hydrophobic properties which influences its solubility and partitioning behavior.

Adsorption to solid particles in soil or sediment is not expected to be a significant process. oecd.org The calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 1,3-dimethylurea is low, indicating high mobility in soil and a low tendency to bind to organic matter. oecd.org Similarly, the potential for bioaccumulation in organisms is considered to be low, as indicated by a low calculated bioconcentration factor (BCF) for 1,3-dimethylurea. oecd.org

Table 1: Predicted Environmental Partitioning of 1,3-Dimethylurea (as a proxy)

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Water | > 99.9 |

| Soil | ~ 0.0013 |

| Sediment | ~ 0.0013 |

| Air | Negligible |

Data based on a Mackay Level I fugacity model for 1,3-dimethylurea. oecd.org

Biodegradation and Persistence in Environmental Compartments

Biodegradation is a key process that determines the persistence of a chemical in the environment. Studies on 1,3-dimethylurea indicate that it is readily biodegradable. oecd.org In a standard test for ready biodegradability (OECD TG 301A), 1,3-dimethylurea showed greater than 93% degradation within 10 days using a non-adapted activated sludge inoculum. oecd.org In unsterilized soil, it is mineralized relatively quickly. oecd.org

Hydrolytic Stability and Degradation Profiles

Hydrolysis is a chemical transformation process where a molecule is cleaved into two parts by the addition of a water molecule. Urea derivatives are generally susceptible to hydrolysis due to their amide structure, though the rate can be very slow under neutral environmental conditions. oecd.orgresearchgate.net

For the related compound 1,3-dimethylurea, the calculated half-life for hydrolysis is over one year, indicating that it is a very stable compound in water with respect to this degradation pathway. oecd.org The hydrolysis of methylene (B1212753) diurea, another related compound, was found to be directly proportional to the hydrogen ion concentration, indicating that the reaction is faster under acidic conditions. researchgate.net It is expected that 1,1-dimethyl-3-ethylurea would also exhibit high stability towards hydrolysis under typical environmental pH ranges (pH 4-9).

Photochemical Transformation in Aqueous and Atmospheric Environments

Photochemical transformation, or photodegradation, involves the breakdown of chemicals by light energy. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species like hydroxyl radicals (indirect photolysis).

For 1,3-dimethylurea, no significant direct photolysis is expected as it does not absorb light at wavelengths greater than 290 nm (the range of solar radiation reaching the Earth's surface). oecd.org However, it can be degraded by indirect photolysis. The calculated half-life for its reaction with hydroxyl radicals in the atmosphere is 5.2 days. oecd.org In the aqueous environment, the estimated half-life for photo-oxidation by hydroxyl radicals is significantly longer, at around 111 days. oecd.org These findings suggest that while photochemical transformation of N,N-Dimethyl-N'-ethylurea in the atmosphere could be a relevant degradation pathway, its transformation via this route in water is likely to be a slow process. oecd.org The photocatalytic degradation of urea itself has been demonstrated using catalysts like titanium dioxide under visible light, which could be a potential, though technologically-driven, removal pathway. mdpi.comnih.gov

Table 2: Estimated Photochemical Half-lives of 1,3-Dimethylurea (as a proxy)

| Environment | Pathway | Estimated Half-life |

|---|---|---|

| Atmosphere | Reaction with OH radicals | 5.2 days |

| Water | Reaction with OH radicals | 111 days |

Data from calculated estimates. oecd.org

Microbial Transformation Mechanisms (General to Dimethylurea Derivatives)

Microorganisms have evolved diverse enzymatic pathways to break down a wide variety of organic compounds. For dimethylurea derivatives, key transformation mechanisms include N-demethylation and hydroxylation. These processes increase the polarity of the molecule and facilitate further degradation.

N-demethylation is the removal of a methyl group from a nitrogen atom. This is a common initial step in the microbial degradation of many N-methylated compounds, including some herbicides and pharmaceuticals. The process is typically catalyzed by monooxygenase or dioxygenase enzymes. This enzymatic reaction cleaves the C-N bond, often resulting in the formation of formaldehyde (B43269) and a demethylated urea derivative. The demethylated compound is then susceptible to further breakdown by other enzymes. While direct evidence for specific enzymes that demethylate 1,1-dimethyl-3-ethylurea is lacking, this pathway is a well-established mechanism for the microbial metabolism of xenobiotics containing N-methyl groups.

Hydroxylation is the introduction of a hydroxyl (-OH) group onto a molecule. This reaction is a primary mechanism used by microorganisms to begin the breakdown of organic compounds, particularly hydrocarbons and their derivatives. frontiersin.orgnih.gov The process is catalyzed by enzymes known as hydroxylases, which are often monooxygenases like cytochrome P450s. researchgate.netmdpi.com

In the context of N,N-Dimethyl-N'-ethylurea, hydroxylation can occur on the alkyl chains (the methyl or ethyl groups). mdpi.com For example, terminal hydroxylation of the ethyl group would produce N,N-dimethyl-N'-(2-hydroxyethyl)urea. This introduction of a hydroxyl group significantly increases the water solubility of the molecule and provides a new site for further enzymatic attack, such as oxidation to a carboxylic acid, facilitating the complete degradation of the molecule. nih.gov

Characterization of Environmental Degradation Products (General to Urea Derivatives)

The environmental degradation of urea derivatives, a broad class of compounds including many widely used herbicides, is a complex process influenced by microbial activity, chemical reactions, and photodegradation. researchgate.net The transformation of these parent compounds in soil and water systems leads to the formation of various intermediate and final degradation products. The structure of the specific urea derivative, particularly the nature of the substituents on the nitrogen atoms and the phenyl ring (in the case of phenylurea herbicides), largely determines the degradation pathway and the resulting metabolites. nih.gov

Research into the environmental fate of these compounds is critical, as some degradation products have been found to be more persistent or toxic than the original herbicide. nih.gov The primary degradation mechanisms for substituted urea herbicides involve a series of demethylation, demethoxylation, and hydrolysis reactions.

A common pathway for N-phenyl-N',N'-dimethylurea herbicides, such as diuron (B1670789), involves sequential N-demethylation. This process removes the methyl groups from the terminal nitrogen atom. For example, diuron is first transformed into N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently into N-(3,4-dichlorophenyl)urea (DCPU). nih.gov This is followed by the hydrolysis of the urea bridge, which cleaves the molecule to produce a substituted aniline, such as the persistent and more toxic 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

The rate and extent of degradation vary significantly among different urea herbicides. Factors such as the degree of chlorination on the phenyl ring and the nature of the N'-substituents influence the compound's susceptibility to microbial breakdown. nih.gov For instance, studies have shown that the degradation rates for various phenylurea herbicides can differ, likely due to these structural differences. nih.gov

The table below summarizes the principal degradation products identified for several common urea derivative herbicides.

Advanced Applications of N,n Dimethyl N Ethylurea in Synthetic Chemistry

Role as a Synthetic Reagent and Building Block in Organic Transformations

Substituted ureas are fundamental building blocks in organic synthesis, valued for their role in constructing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and heterocyclic compounds. atamanchemicals.comgoogle.com The synthesis of urea (B33335) derivatives can be achieved through several classical and modern methodologies, such as the reaction of amines with phosgene (B1210022) or its safer equivalents, the interaction of amines with isocyanates, and various metal-catalyzed carbonylation and cross-coupling reactions. google.com

N,N-Dimethyl-N'-ethylurea, also known as 1-(3-dimethylaminopropyl)-3-ethylurea (EDU) in other contexts, is notably formed as a stable and water-soluble byproduct when 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is used as a coupling agent to form amide bonds between carboxylic acids and primary amines. nih.govnih.gov In this context, its presence is primarily for analytical purposes, where stable-isotope-labeled EDU is synthesized to serve as an internal standard for quantifying residual EDC and EDU in products. nih.gov

While direct use of N,N-Dimethyl-N'-ethylurea as a primary reactant in multi-step syntheses is not extensively documented, the reactivity of closely related substituted ureas highlights its potential. For instance, N,N'-dimethylurea serves as a key intermediate in the industrial synthesis of caffeine (B1668208) and theophylline. atamanchemicals.com It is also employed as a starting material for producing N,N'-dimethyl-6-amino uracil (B121893) and in the Biginelli condensation to create N,N'-disubstituted-4-aryl-3,4-dihydropyrimidinones. atamanchemicals.com These transformations underscore the capacity of the urea scaffold to act as a precursor for various heterocyclic systems. The general reactivity of the urea functional group allows it to be a versatile building block for creating novel and complex molecules. google.com

Table 1: Selected Synthetic Applications of Substituted Ureas

| Urea Derivative | Reaction Type | Product Class | Reference |

| N,N'-Dimethylurea | Biginelli Condensation | Dihydropyrimidinones | atamanchemicals.com |

| N,N'-Dimethylurea | Condensation with Cyanoacetic Acid | N,N'-dimethyl-6-amino uracil | atamanchemicals.com |

| General Aryl Ureas | Palladium-Catalyzed Cross-Coupling | Unsymmetrical Ureas | nih.gov |

| General Ureas | Reaction with Benzyl Halides | N-Monosubstituted Ureas | google.com |

Ligand Applications in Catalysis

The field of catalysis has seen a growing interest in the use of urea derivatives, both as ligands in transition metal catalysis and as metal-free organocatalysts. nih.gov Their effectiveness stems from the urea moiety's ability to form strong hydrogen bonds and to coordinate with metal centers.

Recent research has positioned N-arylureas as a class of "sterically undemanding" pro-ligands for palladium catalysis. nih.gov In reactions like the heteroannulation of bromoanilines and 1,3-dienes to form indolines, these simple urea-based ligands have been shown to outperform traditional bulky phosphine (B1218219) ligands, particularly with sterically demanding substrates. nih.gov Experimental and computational studies suggest that under basic conditions, the deprotonated ureate binds to the palladium center in a monodentate fashion through the nitrogen atom, a binding mode that is relatively uncommon for metal-ureate complexes but crucial for the observed reactivity. nih.gov

Furthermore, ureas are effective hydrogen-bond-donating organocatalysts. nih.govaidic.it They can activate electrophiles, facilitating a range of chemical transformations. For example, N,N-diethylurea was found to be an efficient catalyst for amidation reactions between electron-deficient aryl azides and phenylacetaldehydes. The catalytic cycle is believed to involve the activation of the aldehyde's enol form through hydrogen bonding, which then undergoes a 1,3-dipolar cycloaddition with the azide (B81097). Similarly, novel N-tosyl urea catalysts have been designed for the regioselective addition of various nucleophiles, including indoles, anilines, and alcohols, to epoxides under mild conditions. aidic.it Although N,N-Dimethyl-N'-ethylurea itself has not been specifically highlighted in these exact applications, its structure fits the profile of a potential organocatalyst or ligand within this burgeoning area of research.

Integration into Polymer and Material Science (General Principles of Urea Groups)

The urea functional group is a cornerstone in polymer chemistry, imparting unique and highly desirable properties to materials. Polyureas (PURs) and poly(urethane-urea)s (PUUs) are two major classes of polymers that leverage the distinct characteristics of the urea linkage. aidic.it These polymers are typically synthesized through the polyaddition reaction of isocyanates with diamines (for polyureas) or a combination of diols and diamines (for poly(urethane-urea)s). aidic.it

The defining feature of the urea group in a polymer chain is its ability to act as a multiple hydrogen-bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). aidic.it This leads to strong and highly directional intermolecular and intramolecular interactions. These interactions cause the urea segments to self-assemble into rigid, ordered "hard segments" within the more flexible "soft segments" derived from the rest of the polymer backbone (e.g., polyether or polyester (B1180765) diols).

This micro-phase separation into hard and soft domains is fundamental to the properties of urea-containing polymers. aidic.it

Mechanical Properties : The hard segments act as physical cross-links, imparting high tensile strength, tear resistance, and elasticity to the material. The resulting polymers can range from rigid plastics to highly flexible elastomers. aidic.it

Thermal Stability : The strong hydrogen bonding within the hard domains contributes to the thermal stability of the polymer. The degradation of these polymers often begins with the breakdown of the urea and urethane (B1682113) groups.

Chemical Composition : The final properties of the polymer can be precisely tuned by changing the chemical composition of the monomers, such as the type of isocyanate, diamine, or macrodiol used. nih.govaidic.it

The incorporation of a substituted urea like N,N-Dimethyl-N'-ethylurea into a polymer backbone would involve reacting a corresponding di-functionalized derivative (e.g., with isocyanate or amine groups) in a polymerization process. The trisubstituted nature of this specific urea would alter the hydrogen bonding network compared to a disubstituted urea, as it has only one N-H donor, which would in turn modify the resulting material's properties.

Precursor for Complex Organic Frameworks and Functional Molecules (General to Substituted Ureas)

Substituted ureas are valuable precursors for the bottom-up construction of complex supramolecular structures and functional molecules. Their utility in this domain is again rooted in the predictable and directional nature of the hydrogen bonds they form. atamanchemicals.com

In the field of materials science, urea-functionalized ligands are used to build metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of urea groups into the MOF's pores is a strategic choice for creating sensors. These urea groups, with their strong hydrogen-bonding capabilities, can selectively interact with and recognize guest molecules, such as nitro-substituted compounds, leading to a detectable signal. The orientation of the urea groups within the pores and the interactions between interpenetrating networks are critical factors in the sensing performance of these materials. Substituted ureas containing adamantane (B196018) fragments have also been synthesized as precursors for biologically active molecules, demonstrating their role as a scaffold for further chemical modification.

Emerging Research Frontiers and Future Prospects in N,n Dimethyl N Ethylurea Chemistry

Development of Novel, Sustainable, and Atom-Economical Synthetic Methodologies

The imperative for green chemistry has catalyzed a paradigm shift in synthetic organic chemistry, moving away from traditional methods that are often resource-intensive and generate significant waste. The synthesis of N,N-Dimethyl-N'-ethylurea is a case in point, with new research prioritizing sustainability and atom economy. Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comacs.org The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste at the molecular level. acs.orgwordpress.com

Historically, the synthesis of urea (B33335) derivatives has sometimes involved hazardous reagents like phosgene (B1210022). tno.nl However, contemporary research is focused on developing phosgene-free synthetic routes. One promising approach involves the reaction of dimethylamine (B145610) with urea under substantially anhydrous conditions. This method is considered more environmentally acceptable and has the potential for high yields. google.com The reaction is believed to proceed through the equilibration of urea into ammonia (B1221849) and cyanic acid, with the latter then reacting with dimethylamine. google.com

Another avenue of exploration is the use of carbonates, such as dimethyl carbonate, as reagents. These "green" reagents offer a safer alternative to traditional methods. For instance, a two-step synthesis has been developed where a carbamate (B1207046) is first formed from a carbonate and an amine, which is then converted to the urea derivative. tno.nl The efficiency of such reactions can be influenced by factors like the choice of catalyst and reaction conditions.

The principles of atom economy are central to these new methodologies. An ideal synthesis would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edulibretexts.org While this is not always achievable, striving for higher atom economy is a key goal in the sustainable synthesis of N,N-Dimethyl-N'-ethylurea.

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

| Methodology | Key Features | Advantages | Challenges |

| Traditional Synthesis | Often involves hazardous reagents like phosgene. | Established and well-understood. | Significant environmental and safety concerns. |

| Anhydrous Dimethylamine-Urea Reaction | Reaction of dimethylamine and urea without a solvent. google.com | Environmentally more benign, potentially high yields. google.com | Requires careful control of reaction conditions. |

| Carbonate-Based Synthesis | Utilizes "green" reagents like dimethyl carbonate. tno.nl | Avoids toxic reagents, aligns with green chemistry principles. tno.nl | May require multiple steps and optimization of catalysts. tno.nl |

In-depth Mechanistic Studies of Specific Reactions and Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new transformations. For N,N-Dimethyl-N'-ethylurea, researchers are increasingly employing sophisticated analytical techniques to elucidate the intricate steps involved in its formation and subsequent reactions.

Kinetic studies, for example, can provide valuable insights into the rate-determining steps of a reaction. In the context of related urea compounds, kinetic analyses have been used to investigate nitrosation reactions, revealing details about proton transfer and the role of catalysts. rsc.org Such studies help in understanding the reactivity of the urea functional group and how it is influenced by its molecular environment.

The proposed mechanism for the reaction of dimethylamine with urea suggests an equilibrium step involving the formation of cyanic acid. google.com Further mechanistic investigations could involve isotopic labeling studies to trace the pathways of atoms from reactants to products, providing definitive evidence for the proposed intermediates and transition states. The synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylurea (a related compound) for use as an internal standard in analytical methods highlights the importance of such labeled compounds in mechanistic and quantitative studies. nih.gov

Understanding the reactivity of N,N-Dimethyl-N'-ethylurea itself is also crucial. As an amide, it can participate in various reactions. For instance, amides can react with azo and diazo compounds or strong reducing agents. atamanchemicals.com Detailed mechanistic studies of these transformations will be essential for expanding the synthetic utility of N,N-Dimethyl-N'-ethylurea.

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For N,N-Dimethyl-N'-ethylurea, advanced computational modeling is being used to establish structure-reactivity relationships and to guide the predictive design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations, for instance, can be used to optimize the geometry of the molecule and calculate its vibrational frequencies, which can be compared with experimental data from techniques like Raman spectroscopy to validate the computational model. atamankimya.com These models can then be used to explore the electronic structure of the molecule, identifying regions of high or low electron density that are likely to be involved in chemical reactions.

Computational tools can also be used to predict various physicochemical properties, such as boiling point, density, and solubility. chemicalbook.com Furthermore, parameters like the octanol-water partition coefficient (Log P) can be calculated to estimate the lipophilicity of the molecule, which is a crucial parameter in pharmaceutical and environmental applications. ambeed.com

By systematically modifying the structure of N,N-Dimethyl-N'-ethylurea in silico and calculating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. This predictive design approach can significantly accelerate the discovery of new materials and molecules with desired functionalities. For example, computational docking studies are used to predict how well a molecule might bind to a biological target, which is a key step in drug design. rsc.org

Table 2: Computationally Predicted Properties of a Related Compound, 1-[3-(Dimethylamino)propyl]-3-ethylurea (B1231729)

| Property | Predicted Value | Method |

| Boiling Point | 316.5±25.0 °C | Predicted |

| Density | 0.948±0.06 g/cm³ | Predicted |

| pKa | 14.67±0.46 | Predicted |

| Log P (iLOGP) | 2.03 | In-house physics-based method |

| Log P (XLOGP3) | 0.13 | Atomistic and knowledge-based method |

| Topological Polar Surface Area (TPSA) | 44.37 Ų | Ertl P. et al. 2000 J. Med. Chem. |

| Data sourced from various online chemical databases. chemicalbook.comambeed.com |

Exploration of Unconventional Synthetic Applications and Material Science Integration

While N,N-Dimethyl-N'-ethylurea and its analogs have established uses, for example as intermediates in the synthesis of pharmaceuticals and other chemicals, researchers are actively exploring more unconventional applications. atamanchemicals.comatamankimya.com This includes their potential integration into advanced materials.

One area of interest is the use of urea derivatives in the formation of novel materials. For instance, N,N'-dimethylurea has been used in combination with β-cyclodextrin derivatives to form low melting mixtures, which can act as solvents for certain chemical reactions. atamankimya.com This highlights the potential for N,N-Dimethyl-N'-ethylurea to be used in creating new solvent systems with unique properties.

The urea functional group is known for its ability to form strong hydrogen bonds. This property can be exploited in the design of self-assembling materials and supramolecular structures. By incorporating N,N-Dimethyl-N'-ethylurea or similar molecules into polymers or other macromolecules, it may be possible to create materials with specific and tunable properties, such as enhanced thermal stability or mechanical strength.

Furthermore, the reactivity of the urea group can be leveraged to create functionalized materials. For example, it could be used as a building block for the synthesis of polymers or as a cross-linking agent to modify the properties of existing materials. atamanchemicals.com The synthesis of N,N'-bis(3-dimethylaminopropyl)urea, a related compound used in the production of polyurethane foams, demonstrates the utility of such molecules in polymer chemistry. google.com

Comprehensive Environmental Impact and Remediation Research Specific to N,N-Dimethyl-N'-ethylurea

As the production and use of any chemical compound increase, so does the importance of understanding its environmental fate and developing strategies for its remediation. For N,N-Dimethyl-N'-ethylurea, comprehensive research into its environmental impact is a critical future direction.

This research should encompass studies on its persistence in soil and water, its potential for bioaccumulation, and its toxicity to various organisms. While some information exists for related urea compounds, specific data for N,N-Dimethyl-N'-ethylurea is needed. For example, impurities from the industrial production of N,N-dimethylurea can be a source of environmental pollution, necessitating costly treatment. atamanchemicals.com

In the event of environmental contamination, effective remediation strategies will be required. Research in this area could focus on bioremediation, using microorganisms to break down the compound into harmless substances. Another approach could be advanced oxidation processes, which use powerful oxidizing agents to degrade organic pollutants.

The development of sensitive and reliable analytical methods for detecting and quantifying N,N-Dimethyl-N'-ethylurea in environmental samples is also essential. Techniques like liquid chromatography-mass spectrometry (LC-MS) are already being used for the analysis of related compounds and would be applicable here. nih.gov

By proactively addressing the potential environmental consequences of N,N-Dimethyl-N'-ethylurea, the chemical community can ensure that its future development and application are both innovative and responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing urea derivatives like 1,1-dimethyl-3-ethylurea, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Use nucleophilic substitution or condensation reactions between amines and carbonyl sources (e.g., phosgene alternatives) under controlled pH and temperature .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for high-boiling-point reactions) to avoid side products like symmetrical ureas .

- Data Validation : Compare spectroscopic data (¹H/¹³C NMR, IR) with NIST-standardized references for urea derivatives .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 1,1-dimethyl-3-ethylurea?

- Methodology :

- Experimental Design : Co-crystallize the compound with a host molecule (e.g., crown ethers) to stabilize the lattice for high-resolution diffraction .

- Software Tools : Refine structures using SHELXL (for small-molecule refinement) and visualize anisotropic displacement parameters with WinGX/ORTEP .

- Key Metrics : Report bond angles, torsion angles, and hydrogen-bonding networks to confirm steric effects from methyl/ethyl substituents .

Advanced Research Questions

Q. What experimental and computational strategies can reconcile discrepancies between crystallographic data and spectroscopic observations for urea derivatives?

- Case Study : If crystallography shows planar urea moieties but NMR suggests dynamic conformational changes:

- Step 1 : Perform variable-temperature NMR to detect rotational barriers around the urea C–N bonds .

- Step 2 : Use DFT calculations (e.g., Gaussian or ORCA) to model energy barriers and compare with experimental data .

- Critical Analysis : Cross-validate with inelastic neutron scattering (INS) to probe low-frequency vibrational modes .

Q. How do substituents (methyl, ethyl) on urea impact intermolecular interactions in supramolecular systems?

- Methodology :

- Host-Guest Studies : Design co-crystals with macrocyclic hosts (e.g., 18-crown-6) and measure electric field effects via synchrotron X-ray/neutron diffraction .

- Quantitative Analysis : Calculate electrostatic potential maps from charge-density models to map donor-acceptor interactions .

- Table : Example Data from [19]

| Parameter | Urea in Crown Ether | Isolated Urea |

|---|---|---|

| Dipole Moment (Debye) | 6.2 | 4.8 |

| Electric Field (GV/m) | 10–19 | N/A |

Q. What are the challenges in designing enantioselective syntheses for chiral urea derivatives, and how can kinetic resolution be optimized?

- Methodology :

- Catalytic Screening : Test chiral organocatalysts (e.g., thiourea-based) in asymmetric reactions. Use kinetic profiling to identify rate-limiting steps .

- Analytical Validation : Employ chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee) .

- Troubleshooting : If ee <90%, adjust solvent polarity or catalyst loading to suppress racemization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 1,1-dimethyl-3-ethylurea?

- Resolution Framework :

- Step 1 : Replicate thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways .

- Step 2 : Cross-reference with computational pyrolysis models (e.g., ReaxFF MD simulations) to predict degradation products .

- Table : Example TGA Data

| Atmosphere | Decomposition Onset (°C) | Major Products |

|---|---|---|

| N₂ | 220 | NH₃, CO₂ |